(R)-3-[(2-Amino-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
“(R)-3-[(2-Amino-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester” is a chiral pyrrolidine derivative featuring a tert-butyl ester group, a common protective moiety in organic synthesis. Its structure includes a 2-amino-acetyl group linked via an ethyl-amino substituent to the pyrrolidine ring. The tert-butyl ester enhances stability and solubility in organic solvents, while the amino-acetyl-ethyl-amino side chain may facilitate hydrogen bonding or metal coordination in biological systems .
Properties
IUPAC Name |
tert-butyl (3R)-3-[(2-aminoacetyl)-ethylamino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3/c1-5-16(11(17)8-14)10-6-7-15(9-10)12(18)19-13(2,3)4/h10H,5-9,14H2,1-4H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRZVUDDGJEZBD-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(C1)C(=O)OC(C)(C)C)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@@H]1CCN(C1)C(=O)OC(C)(C)C)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-3-[(2-Amino-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound of interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
- Chemical Formula : C13H25N3O3
- Molecular Weight : 271.36 g/mol
- CAS Number : 1353987-96-8
The compound features a pyrrolidine ring substituted with an amino-acetyl group, which contributes to its biological activity. The tert-butyl ester enhances solubility and bioavailability.
Antiviral Properties
Recent studies have highlighted the antiviral potential of various pyrrolidine derivatives. While specific data on this compound is limited, related compounds have shown promising antiviral effects against viruses such as HSV-1 and VSV. For instance, compounds with similar structures exhibited significant inhibition of viral replication in vitro, suggesting a potential for this compound in antiviral drug development .
Anticancer Activity
Research indicates that amino acid derivatives, including those with pyrrolidine structures, possess anticancer properties. In particular, compounds that incorporate β-amino acids have been shown to induce apoptosis in cancer cells and inhibit tumor growth. The structure-activity relationship (SAR) analysis suggests that the presence of specific functional groups can enhance cytotoxicity against various cancer cell lines .
The mechanisms through which this compound may exert its biological effects include:
- Inhibition of Viral Enzymes : Similar compounds have been found to inhibit viral enzymes critical for replication.
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to cell death.
- Modulation of Immune Response : Pyrrolidine derivatives can influence immune cell activity, enhancing the body's response to infections or tumors.
Case Studies and Research Findings
These studies emphasize the relevance of structural modifications in enhancing biological activity, which could be applicable to this compound.
Scientific Research Applications
Medicinal Chemistry
(R)-3-[(2-Amino-acetyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester is of particular interest in medicinal chemistry due to its structural similarity to amino acids, which can lead to various biological activities.
Inhibitors of Enzymatic Activity
Research has indicated that compounds similar to this pyrrolidine derivative can act as inhibitors of enzymes such as endothelin-converting enzyme (ECE). ECE plays a crucial role in the activation of endothelins, which are involved in various cardiovascular diseases . The ability to inhibit such enzymes could provide therapeutic avenues for treating hypertension and heart failure.
Biochemical Studies
The compound's unique structure allows for interaction studies with biological systems. These studies help elucidate the mechanisms through which this compound exerts its biological effects, particularly in relation to receptor binding and enzyme inhibition.
Interaction with Biological Molecules
Preliminary studies suggest that this compound may interact with proteins involved in metabolic pathways, potentially influencing cellular signaling processes. Understanding these interactions is vital for drug development and therapeutic applications.
Synthetic Applications
Due to its versatile functional groups, this compound can serve as a building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions.
Synthesis of Derivatives
The synthesis of this compound typically involves several steps requiring precise control over reaction conditions to ensure high yields and purity. Its derivatives may exhibit enhanced biological activities or improved pharmacokinetic properties.
Case Study 1: Inhibition of Endothelin-Converting Enzyme
A study published in Cell demonstrated that pyrrolidine derivatives can effectively inhibit ECE, leading to decreased levels of active endothelins in vitro. This inhibition suggests potential therapeutic benefits in managing cardiovascular diseases .
Case Study 2: Interaction with Metabolic Pathways
Another study explored how similar compounds influence metabolic pathways by acting on specific receptors involved in glucose metabolism. The findings indicated that these compounds could enhance insulin sensitivity, presenting a possible treatment strategy for type 2 diabetes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of pyrrolidine-based tert-butyl esters with variable substituents. Below is a comparative analysis of structurally related analogs, highlighting key physicochemical and functional differences.
Table 1: Structural and Functional Comparison
Key Research Findings
Ethyl vs. Isopropyl Substitution: The ethyl-amino analog offers a balance between solubility and steric effects, making it suitable for aqueous and lipid environments. In contrast, the isopropyl variant (CAS 1353992-89-8) exhibits higher lipophilicity (logP ~1.8 estimated) due to branching, which may enhance cell membrane penetration but reduce water solubility .
However, its discontinued commercial status (as per CymitQuimica) suggests challenges in synthesis or stability .
Thiophene-Carbonyl Substitution :
- The 3-methyl-thiophene-carbonyl derivative (CAS 1353998-25-0) incorporates an aromatic heterocycle, enabling π-stacking interactions with protein targets. However, the sulfur atom in thiophene may increase susceptibility to oxidative metabolism, reducing in vivo half-life .
Structural and Functional Implications
- Steric Effects : Isopropyl and cyclopropyl groups introduce steric constraints that may hinder binding to flat active sites but improve selectivity for hydrophobic pockets.
- Electronic Effects : The thiophene group’s electron-rich aromatic system enhances dipole interactions, while the tert-butyl ester’s electron-withdrawing nature stabilizes the carbamate linkage.
- Synthetic Accessibility : Ethyl and isopropyl analogs are likely easier to synthesize than the cyclopropyl variant, which requires specialized reagents for ring formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
